Benzyloxy carbonyl-PEG3-acid

PROTAC Linker Synthesis Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis

Select Benzyloxy carbonyl-PEG3-acid when your synthetic strategy demands sequential orthogonal deprotection. Its Cbz group withstands both acidic Boc-removal (TFA) and basic Fmoc-removal (piperidine) conditions, enabling precise assembly of multi-ligand PROTACs without amine scrambling. For solution-phase workflows, hydrogenolytic Cbz cleavage avoids racemization and side reactions common with strong acids or bases. The defined PEG3 spacer ensures optimal ternary complex geometry—single-unit length variations can degrade potency. Exceptional DMSO solubility (>50 mg/mL) supports concentrated stock prep for in vitro studies, while the established in vivo formulation (≥2.5 mg/mL in DMSO/PEG300/Tween-80/saline) accelerates dose-ranging experiments. Insist on ≥98% purity to maintain chemical integrity across critical deprotection and coupling steps.

Molecular Formula C17H24O7
Molecular Weight 340.4 g/mol
Cat. No. B606025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxy carbonyl-PEG3-acid
SynonymsBenzyloxy carbonyl-PEG3-acid
Molecular FormulaC17H24O7
Molecular Weight340.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H24O7/c18-16(19)6-8-21-10-12-23-13-11-22-9-7-17(20)24-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,19)
InChIKeyXTVQHJQMAHLFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxy carbonyl-PEG3-acid for PROTAC Synthesis: Core Specifications and Role


Benzyloxy carbonyl-PEG3-acid (CAS 2100306-73-6), also known as Cbz-PEG3-acid, is a heterobifunctional polyethylene glycol (PEG) linker featuring a benzyloxycarbonyl (Cbz) protected amine and a terminal carboxylic acid . With a molecular weight of 340.37 Da, it incorporates a three-unit PEG3 spacer that confers hydrophilicity and flexibility . This compound is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioconjugation workflows, where the orthogonal reactivity of the Cbz group enables controlled, stepwise assembly .

Why a Cbz-PEG3-acid Linker Is Not Interchangeable with Other Protecting Groups or PEG Lengths


Substituting Benzyloxy carbonyl-PEG3-acid with a closely related analog (e.g., Boc-PEG3-acid, Fmoc-PEG3-acid, or PEG2/PEG4 variants) without experimental validation risks synthetic failure or suboptimal biological performance. The Cbz group's distinct deprotection chemistry—requiring hydrogenolysis rather than acid or base [1]—demands orthogonal synthetic strategies. Furthermore, the precise PEG3 spacer length is critical for ternary complex formation in PROTAC applications; even single-unit variations can alter degradation efficiency . Direct replacement without comparative data can therefore lead to failed conjugations, altered pharmacokinetic profiles, or reduced target engagement.

Quantitative Differentiation of Benzyloxy carbonyl-PEG3-acid vs. Close Analogs


Orthogonal Deprotection: Cbz (Hydrogenolysis) vs. Boc (Acid) vs. Fmoc (Base)

Benzyloxy carbonyl-PEG3-acid (Cbz) enables orthogonal deprotection relative to Boc- and Fmoc-protected analogs. Cbz is removed via catalytic hydrogenolysis (e.g., Pd/C, H₂), while Boc is acid-labile (TFA) and Fmoc is base-labile (piperidine) [1]. This orthogonality allows for the sequential deprotection of complex molecules. For instance, in a molecule containing both Cbz and Boc, the Boc group can be removed with TFA without affecting the Cbz group, or the Cbz group can be removed via hydrogenolysis while leaving the Boc group intact [2]. This is not possible with an Alloc-protected analog, which remains stable to both acid and base [3].

PROTAC Linker Synthesis Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis

PEG3 Spacer Length: Balancing Solubility and Degradation Efficiency in PROTACs

The three-unit PEG (PEG3) spacer in Benzyloxy carbonyl-PEG3-acid provides an optimal balance of length and flexibility for many PROTAC designs. Studies on related PROTACs have shown that linker length is a critical determinant of degradation efficiency. For example, in a study of ERα-targeting PROTACs, the PEG3 linker-containing construct (LCL-ER(dec)) exhibited the highest degradation activity compared to shorter or longer PEG linkers (e.g., PEG4) [1]. While this is a class-level inference based on PEG3 itself, it strongly suggests that Cbz-PEG3-acid will offer superior performance over Cbz-PEG2-acid or Cbz-PEG4-acid in applications where a PEG3 spacer is optimal.

PROTAC Degradation Linker Length Optimization Ternary Complex Formation

Cbz-PEG3-acid Solubility Profile: Enabling High-Concentration Stock Solutions in DMSO

Benzyloxy carbonyl-PEG3-acid demonstrates excellent solubility in DMSO, a common solvent for preparing stock solutions in biological assays. It is soluble in DMSO at concentrations up to >50 mg/mL , and in DMSO-based formulations, it achieves ≥2.5 mg/mL (7.03 mM) in a clear solution . In contrast, Boc-NH-PEG3 has a reported DMSO solubility of up to 15 mg/mL , and Fmoc-NH-PEG3-acid is described as having 'poor water solubility' but good solubility in DMSO, though specific quantitative data are limited . The Cbz-protected variant thus offers a notably higher DMSO solubility, which can simplify the preparation of concentrated stocks for in vitro experiments.

Formulation Solubility Bioconjugation

Stability Under Boc Deprotection Conditions: Cbz vs. Other Protecting Groups

The Cbz group in Benzyloxy carbonyl-PEG3-acid is stable to the acidic conditions typically used to remove Boc groups (e.g., TFA). This is a key differentiator from Boc-protected analogs, which would be deprotected under these conditions. Literature confirms that when both Cbz and Boc are present in a molecule, Boc can be selectively removed with acid without affecting the Cbz group, and conversely, Cbz can be removed by hydrogenolysis without affecting Boc [1]. This stability profile is not shared by Fmoc, which is base-labile but acid-stable, or by Alloc, which is stable to both acid and base but requires Pd(0) for removal [2]. This property makes Cbz-PEG3-acid a valuable building block in multi-step syntheses requiring acidic deprotection of other groups.

Solid-Phase Synthesis Protecting Group Stability Orthogonal Chemistry

Aqueous Solubility and Formulation Compatibility for In Vivo Studies

For in vivo studies, Benzyloxy carbonyl-PEG3-acid can be formulated into a clear solution at a concentration of ≥2.5 mg/mL (7.03 mM) using a co-solvent system comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . This formulation is suitable for intravenous or intraperitoneal administration in animal models. While direct comparative formulation data for Boc- or Fmoc-PEG3-acid under identical conditions are not available, this represents a validated, reproducible formulation protocol for the Cbz variant. The presence of the hydrophilic PEG3 chain is crucial for achieving this solubility, as shorter PEG linkers (e.g., PEG2) may not provide sufficient hydrophilicity, while longer chains (e.g., PEG4) may alter the compound's pharmacokinetic profile .

In Vivo Formulation Pharmacokinetics Drug Delivery

Optimal Use Cases for Benzyloxy carbonyl-PEG3-acid Based on Comparative Evidence


PROTAC Synthesis Requiring Orthogonal Deprotection with Boc or Fmoc Groups

Benzyloxy carbonyl-PEG3-acid is the linker of choice when designing a PROTAC that incorporates multiple orthogonal protecting groups. Its Cbz group is stable to the acidic (TFA) conditions used for Boc removal and the basic (piperidine) conditions used for Fmoc removal, enabling sequential deprotection of other moieties without affecting the Cbz-protected amine [1]. This is particularly valuable in the synthesis of complex PROTACs where different ligands require different deprotection strategies [2].

Solution-Phase Peptide and Bioconjugate Synthesis with Cbz Protection

In solution-phase synthesis, where the stepwise isolation of intermediates is required, Cbz-PEG3-acid offers a distinct advantage. The Cbz group provides stable protection during coupling reactions and can be removed by mild catalytic hydrogenolysis without the need for strong acids or bases [1]. This gentle deprotection minimizes the risk of side reactions and racemization, making it a reliable building block for constructing peptide conjugates and modified biomolecules [2].

Preparation of High-Concentration DMSO Stocks for In Vitro Assays

For in vitro studies where high compound concentrations are needed, Benzyloxy carbonyl-PEG3-acid's exceptional DMSO solubility (>50 mg/mL) [1] allows for the preparation of concentrated stock solutions. This minimizes the volume of DMSO added to cell culture media, reducing the potential for solvent-induced cytotoxicity and ensuring that the compound remains in solution throughout the assay. This is a practical advantage over less soluble Boc- or Fmoc-PEG3 analogs [2].

In Vivo Studies Requiring a Validated, High-Concentration Formulation

Researchers planning in vivo studies with PROTACs or other conjugates built from Cbz-PEG3-acid can utilize the established formulation protocol of ≥2.5 mg/mL in a co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) [1]. This provides a reliable starting point for dose-ranging studies and reduces formulation development time. The PEG3 spacer is also known to contribute to favorable pharmacokinetic properties, such as improved solubility and reduced immunogenicity [2].

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